6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-amino-1-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Heteroaromatization and Novel Derivatives
A range of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]triazine-3,14-dione derivatives have been synthesized through heteroaromatization processes. These compounds were obtained by reacting specific pyrimidine derivatives with various reagents, highlighting the versatility and reactivity of the pyrimidine ring in forming diverse and potentially biologically active compounds (El-Agrody et al., 2001).
Efficient One-Pot Synthesis
New pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives were synthesized using an efficient, one-pot process. This method emphasizes the chemical's capacity to form complex structures in a simplified manner, potentially reducing time and resource requirements in synthetic chemistry research (Bazgir et al., 2008).
Antimicrobial Activity
Antimicrobial Properties
The antimicrobial activities of synthesized pyrimidine derivatives have been explored, showing that these compounds exhibit varying degrees of effectiveness against a range of microbial strains. This research indicates the potential for these chemicals in developing new antimicrobial agents (Alwan et al., 2014).
Molecular Dynamics and Docking Studies
Conformational Analysis and Reactivity
Studies have detailed the conformational analysis, reactivity, and molecular docking of certain pyrimidine derivatives. These investigations provide insights into the molecular interactions, stability, and potential binding mechanisms of these compounds, which are crucial for drug design and discovery processes (Al-Omary et al., 2017).
Optical and Nonlinear Optical Properties
Optical Applications
Novel pyrimidine-based bis-uracil derivatives have been synthesized and characterized for their photoluminescence, antimicrobial properties, and molecular docking. These compounds exhibit significant linear and nonlinear optical (NLO) properties, suggesting their potential application in optical and NLO device fabrication (Mohan et al., 2020).
Properties
IUPAC Name |
6-amino-1-(2-chlorophenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCCSRJMCBLFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.